methyl1H,2H,2aH,3H,7bH-cyclobuta[b]indole-2a-carboxylatehydrochloride
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Overview
Description
Methyl 1H,2H,2aH,3H,7bH-cyclobuta[b]indole-2a-carboxylate hydrochloride is a chemical compound used in scientific research. It possesses unique properties that make it ideal for exploring new drug candidates and studying biological processes. This compound is part of the indole derivatives, which are significant heterocyclic systems in natural products and drugs .
Preparation Methods
The synthesis of methyl 1H,2H,2aH,3H,7bH-cyclobuta[b]indole-2a-carboxylate hydrochloride involves several steps. One common method is the Fischer indole synthesis, which uses cyclohexanone and phenylhydrazine hydrochloride under reflux in methanesulfonic acid (MsOH) in methanol (MeOH) to produce the corresponding tricyclic indole . This method yields the compound in good quantities and purity. Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
Methyl 1H,2H,2aH,3H,7bH-cyclobuta[b]indole-2a-carboxylate hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. Substitution reactions often involve halogenating agents. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
This compound has a wide range of scientific research applications In chemistry, it is used to study the properties and reactions of indole derivatives In biology, it is used to explore new drug candidates and understand biological processesIn industry, it is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl 1H,2H,2aH,3H,7bH-cyclobuta[b]indole-2a-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets, which can include enzymes, receptors, and other proteins. This binding can modulate the activity of these targets, leading to various biological effects .
Comparison with Similar Compounds
Methyl 1H,2H,2aH,3H,7bH-cyclobuta[b]indole-2a-carboxylate hydrochloride is unique compared to other similar compounds due to its specific structure and properties. Similar compounds include other indole derivatives, such as rac-methyl (2aR,7bR)-1H,2H,2aH,3H,7bH-cyclobuta[b]indole-2a-carboxylate . These compounds share some similarities in their chemical structure but differ in their specific properties and applications.
Properties
Molecular Formula |
C12H14ClNO2 |
---|---|
Molecular Weight |
239.70 g/mol |
IUPAC Name |
methyl 1,2,3,7b-tetrahydrocyclobuta[b]indole-2a-carboxylate;hydrochloride |
InChI |
InChI=1S/C12H13NO2.ClH/c1-15-11(14)12-7-6-9(12)8-4-2-3-5-10(8)13-12;/h2-5,9,13H,6-7H2,1H3;1H |
InChI Key |
SWCLYRCIEXNIMR-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C12CCC1C3=CC=CC=C3N2.Cl |
Origin of Product |
United States |
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